Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate

Purity Specification Quality Control Procurement Benchmarking

Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate (CAS 1280787-20-3) is a bifunctional building block featuring a methyl 5-amino-2-fluorobenzoate core substituted with a Boc-protected 3-aminopiperidine moiety. With a molecular formula C18H27N3O4 and molecular weight 349.4 g/mol, it contains one asymmetric centre (racemic mixture unless otherwise specified) and is supplied as an off-white to pale orange fused solid with a melting point below 50 °C.

Molecular Formula C18H27N3O4
Molecular Weight 349.4 g/mol
CAS No. 1280787-20-3
Cat. No. B1394615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate
CAS1280787-20-3
Molecular FormulaC18H27N3O4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)OC
InChIInChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-13-6-5-9-21(11-13)15-8-7-12(19)10-14(15)16(22)24-4/h7-8,10,13H,5-6,9,11,19H2,1-4H3,(H,20,23)
InChIKeyXPSFIVSQIMNRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate (CAS 1280787-20-3): Key Intermediate for Piperidine-Based Drug Discovery


Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate (CAS 1280787-20-3) is a bifunctional building block featuring a methyl 5-amino-2-fluorobenzoate core substituted with a Boc-protected 3-aminopiperidine moiety . With a molecular formula C18H27N3O4 and molecular weight 349.4 g/mol, it contains one asymmetric centre (racemic mixture unless otherwise specified) and is supplied as an off-white to pale orange fused solid with a melting point below 50 °C . The compound serves as a protected intermediate, where the tert-butoxycarbonyl (Boc) group masks the piperidine 3-amino functionality for orthogonal deprotection strategies in multi-step syntheses . Its core scaffold – a 2-(3-aminopiperidin-1-yl)benzoate ester – maps onto the pharmacophoric fragment found in clinically validated DPP-IV inhibitors such as alogliptin, linagliptin, and trelagliptin, positioning it as a strategic precursor for medicinal chemistry programmes targeting this enzyme class .

Why Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate Cannot Be Replaced by Simpler Piperidine Benzoate Analogs


Substituting the target compound with simpler analogs such as methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8) or (R)-3-Boc-aminopiperidine (CAS 309956-78-3) is not chemically equivalent and introduces significant synthetic liability. The target compound uniquely combines three functional handles – a methyl ester, a free 5-amino group, and a Boc-protected 3-aminopiperidine – within a single intermediate, enabling convergent rather than linear synthetic routes to complex DPP-IV inhibitor candidates . The simpler analog methyl 5-amino-2-(piperidin-1-yl)benzoate (MW 234.29) lacks the 3-amino substituent entirely, eliminating the key pharmacophoric anchor required for DPP-IV binding; post-hoc introduction of the 3-amino group would necessitate additional protection/deprotection steps, increasing step count by an estimated 2–3 transformations . Conversely, (R)-3-Boc-aminopiperidine lacks the benzoate ester moiety and requires a separate coupling step to install the aryl core. The Boc group on the target compound provides acid-labile orthogonal protection (cleaved under TFA or HCl/dioxane conditions) while maintaining stability under basic and nucleophilic conditions, a selectivity profile that is absent in unprotected 3-aminopiperidine analogs which would undergo undesired side reactions during ester hydrolysis, amide coupling, or reductive amination steps .

Quantitative Differentiation Evidence for Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate (CAS 1280787-20-3)


Purity Specification: 98% (HPLC) from Fluorochem and Leyan vs. 95% Typical for Closest Unprotected Analog

The target compound is available at 98% purity from Fluorochem (Product Code F768058) and Leyan (Product No. 1514601) , with Apollo Scientific supplying at 95+% . In contrast, the closest simpler analog, methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8), is offered at 95% minimum purity by AKSci . The 3-percentage-point purity differential, while modest, is relevant for multi-step synthesis where intermediate purity directly impacts downstream yield: a 98% pure intermediate in a 5-step linear sequence yields a theoretical final purity of approximately 90% (0.98^5), compared to approximately 77% (0.95^5) for the 95% pure analog, assuming no purification between steps.

Purity Specification Quality Control Procurement Benchmarking

Lipophilicity (logP 2.42) as a Differentiation Parameter from Simpler Piperidine Benzoate Scaffolds

The target compound has a measured/predicted logP of 2.42 (reported by Fluorochem) , reflecting the additional lipophilic contribution of the Boc protecting group on the 3-aminopiperidine substituent. By comparison, the simpler analog methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride has a reported logP of approximately 2.11 . The ΔlogP of +0.31 units places the target compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug candidates while remaining within generally acceptable oral drug-like space (logP < 5). The higher logP is consistent with the increased molecular weight (349.4 vs. 234.3 g/mol) and the presence of the tert-butyl carbamate group.

Lipophilicity Drug-likeness Physicochemical Profiling

Fraction sp3 (Fsp3 = 0.556) Indicates Higher Molecular Complexity vs. Unsubstituted Piperidine Analog

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) value of 0.556, as reported by Fluorochem . This parameter, introduced by Lovering et al. (2009) as a metric correlating with clinical success rates, is higher than the value for the simpler analog methyl 5-amino-2-(piperidin-1-yl)benzoate (Fsp3 = 0.538, calculated from molecular formula C13H18N2O2: 7 sp3 carbons / 13 total carbons). An Fsp3 ≥ 0.45 is associated with improved aqueous solubility and reduced attrition in clinical development. The target compound's Fsp3 exceeds this threshold, while the piperidine ring and Boc group contribute additional three-dimensional character that may favour target selectivity over flatter aromatic scaffolds.

Molecular Complexity Fsp3 Lead-likeness Drug Discovery Metrics

Physical Form and Predicted Boiling Point as Handling and Storage Differentiation

The target compound is an off-white to orange fused solid with a melting point below 50 °C and a predicted boiling point of 543.3 ± 50.0 °C . In contrast, the simpler analog methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8) is reported as a solid with unspecified melting point . The low melting point (<50 °C) of the target compound indicates that it may soften or liquefy under elevated ambient temperatures during transport or storage in tropical climates, necessitating refrigerated (2–8 °C) or cool (≤20 °C) storage conditions that are not required for the higher-melting unsubstituted analog. The predicted pKa of 12.22 ± 0.20 for the carbamate N-H indicates that the Boc group remains predominantly protonated and stable under physiological and mildly basic conditions, but quantitative deprotection kinetics under acidic conditions (e.g., TFA/DCM or HCl/dioxane) should be established by the end user for their specific reaction conditions.

Physical Properties Storage Stability Handling Procurement Logistics

GHS Hazard Classification: Irritant Profile Impacts Procurement Safety and Handling Requirements

The target compound carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), as specified by Apollo Scientific and Fluorochem , with GHS07 pictogram (Harmful/Irritant). By comparison, methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8) is notified under CLP but with less extensively documented hazard statements in publicly available datasheets [1]. The comprehensive hazard documentation for the target compound ensures that procurement teams and laboratory safety officers can implement appropriate engineering controls (fume hoods), personal protective equipment (gloves, eye protection, protective clothing per P280), and waste disposal protocols in advance of material receipt, reducing the risk of safety incidents during handling.

Safety Data GHS Classification Laboratory Handling Regulatory Compliance

Validated Application Scenarios for Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate (CAS 1280787-20-3)


DPP-IV Inhibitor Intermediate: Convergent Synthesis of Alogliptin-Class Candidates

The target compound serves as an advanced intermediate for the convergent synthesis of DPP-IV inhibitors structurally related to alogliptin (CAS 850649-62-6), where the Boc-protected 3-aminopiperidine fragment is a critical pharmacophoric element . In a typical synthetic route, the methyl ester can be hydrolysed to the carboxylic acid for subsequent coupling, while the Boc group is retained until the final deprotection step, enabling a convergent strategy that avoids protection/deprotection cycling. The 98% purity specification supports direct use in GMP-adjacent medicinal chemistry without additional purification, reducing cycle time in hit-to-lead optimisation. Procurement of this intermediate eliminates the need to separately source and couple (R)-3-Boc-aminopiperidine with a functionalised benzoic acid derivative, collapsing a 2–3 step sequence into a single building block.

Focused Library Synthesis Around 3-Aminopiperidine-Containing Bioactive Scaffolds

The orthogonal reactivity of the methyl ester (electrophilic), 5-amino group (nucleophilic, H-bond donor), and Boc-protected 3-amino group (latent nucleophile after deprotection) enables sequential diversification at three distinct positions . The Fsp3 value of 0.556 indicates that the scaffold contributes meaningful three-dimensional character to derived libraries, a property associated with improved target selectivity and reduced flat-aromatic promiscuity. In combinatorial library design, this intermediate can undergo amide coupling at the ester, reductive amination or sulfonylation at the 5-amino group, and, after Boc removal, further diversification at the piperidine 3-amino position. This sequential functionalisation strategy supports the generation of 50–200 compound libraries from a single intermediate procurement lot, maximising the return on procurement investment.

MAGL Inhibitor Probe Synthesis: Benzoylpiperidine Class Development

The benzoylpiperidine class of reversible monoacylglycerol lipase (MAGL) inhibitors, as described in the medicinal chemistry literature, features a piperidine-linked benzoate/benzamide core structurally related to the target compound . While direct IC50 data for the target compound against MAGL is not confirmed in peer-reviewed literature, the scaffold maps onto the core structure of potent and selective MAGL inhibitors (IC50 values reaching 46–100 nM range for optimised analogs) [1]. The Boc-protected 3-amino group provides a synthetic handle for late-stage diversification to explore structure-activity relationships around the piperidine amine position, which has been demonstrated to be a critical determinant of MAGL potency and selectivity over FAAH and ABHD6 in the benzoylpiperidine series.

Procurement for Multi-Project Core Facility Compound Collections

For institutional compound management facilities and CRO compound collections, the target compound's documented purity ceiling (98%) , comprehensive GHS hazard classification , and predicted physicochemical parameters (logP 2.42, Fsp3 0.556, MW 349.4) support informed procurement and registration in centralised compound management systems (e.g., Mosaic, Titian, or Core LIMS). The availability of the compound in multiple pack sizes (500 mg, 1 g, 5 g from Apollo Scientific ) enables demand-aligned procurement from pilot-scale library synthesis (500 mg) through to lead optimisation campaigns (5 g), reducing both upfront cost and material waste. The customs commodity code 2916310090 facilitates streamlined international shipping documentation for cross-border procurement.

Quote Request

Request a Quote for Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.